

Comparing the performance of Methylammonium iodide vs. Formamidinium iodide in perovskites

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A Comparative Guide to Methylammonium lodide vs. Formamidinium lodide in Perovskites

In the rapidly advancing field of perovskite photovoltaics, the selection of the organic cation is a pivotal factor influencing solar cell performance, stability, and overall efficiency. Among the most prominent A-site cations are Methylammonium (MA+) and Formamidinium (FA+). This guide provides an in-depth comparison of **Methylammonium lodide** (MAI) and Formamidinium lodide (FAI) based lead iodide perovskites, offering experimental data, detailed fabrication protocols, and visual diagrams to assist researchers and scientists in the field.

Performance and Stability: A Head-to-Head Comparison

Formamidinium-based perovskites generally demonstrate superior performance and stability metrics compared to their methylammonium counterparts. This is largely attributed to intrinsic differences in their chemical and structural properties. FAPbl₃ exhibits a narrower bandgap, which is closer to the ideal for single-junction solar cells, and enhanced thermal stability.[1][2][3] [4]

Key Performance Metrics



Property	Formamidinium Lead Iodide (FAPbl₃)	Methylammonium Lead lodide (MAPbl₃)	Key Differences & Notes
Power Conversion Efficiency (PCE)	24-25%[1][5]	20-22%[1][5]	FAPbl₃'s narrower bandgap allows for broader light absorption, contributing to higher potential efficiencies. Mixed-cation strategies, incorporating both FA+ and MA+, have achieved efficiencies as high as 20.7%.[1]
Bandgap	~1.48 eV[1][2][3][4][5] [6]	~1.55 eV[1][2][3][4][5] [6]	The lower bandgap of FAPbl ₃ is closer to the optimal value for single-junction solar cells as predicted by the Shockley-Queisser limit.
Thermal Stability	More stable; maintains performance for >1000 hours. Slower degradation at 150°C compared to MAPbl ₃ . [1][5][7]	Less stable; typically degrades within 300-500 hours under similar conditions.[5] The MA cation is more volatile and can decompose at elevated temperatures.[8]	The larger FA+ cation provides a higher tolerance factor, contributing to improved structural stability at elevated temperatures.[7]
Moisture Stability	Moderate to High.[5] However, the photoactive α-phase can be unstable in the	Moderate to Low.[5] Highly susceptible to degradation in the presence of humidity.	While FAPbI₃ is generally more stable, moisture can induce a phase transition to a

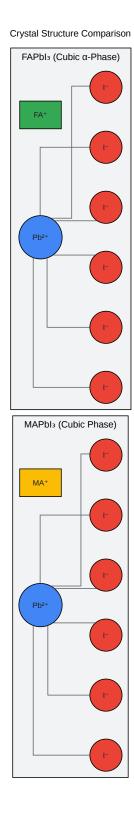


	presence of moisture. [7]		non-photoactive "yellow" phase.[7] Strategies to stabilize the "black" photoactive phase are crucial.[7]
Photostability	Generally more photostable.	Prone to light-induced degradation, including ion migration and phase segregation.[9]	The intrinsic stability of the FA+ cation is higher than MA+ due to higher dissociation energies of N-H and C-H bonds.[3][4] However, FA+ in precursor solutions can degrade under illumination.[10]
Hysteresis	Hysteresis can be present, influenced by ion migration.	Often exhibits significant current- voltage hysteresis.	Hysteresis is a complex phenomenon related to ion migration, charge carrier trapping, and ferroelectric properties.[11][12][13] While present in both, efforts to mitigate it are crucial for accurate efficiency measurements.

Structural and Degradation Pathway Diagrams

To visualize the key differences, the following diagrams illustrate the crystal structures and a simplified degradation pathway.



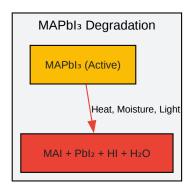


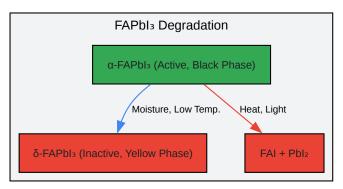
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Caption: Idealized crystal structures of MAPbI3 and FAPbI3 perovskites.



Simplified Degradation Pathways





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Caption: Simplified degradation pathways for MAI and FAI based perovskites.

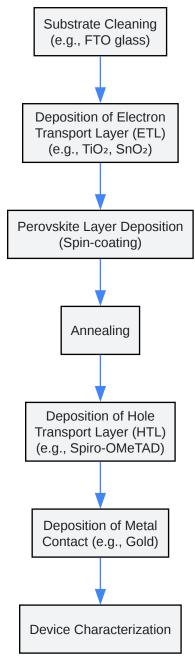
Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the fabrication of perovskite solar cells using both MAI and FAI.

General Experimental Workflow for Perovskite Solar Cell Fabrication



General Perovskite Solar Cell Fabrication Workflow



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Caption: A typical experimental workflow for fabricating perovskite solar cells.





Protocol 1: One-Step Solution Processing of MAPbl₃

- Precursor Solution Preparation: Dissolve equimolar amounts of **Methylammonium Iodide** (MAI) and Lead Iodide (PbI₂) in a solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Treat with UV-Ozone prior to use.
- ETL Deposition: Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing.
- Perovskite Deposition: In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the MAPbI3 precursor solution onto the ETL-coated substrate.
- Anti-Solvent Dripping: During the spin-coating process, an anti-solvent (e.g., chlorobenzene
 or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a
 uniform film.
- Annealing: Anneal the perovskite film at approximately 100°C for 10-60 minutes.
- HTL Deposition: Spin-coat a solution of a hole-transport material, such as Spiro-OMeTAD, with additives like Li-TFSI and tBP, onto the perovskite layer.
- Electrode Deposition: Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL.

Protocol 2: Two-Step Sequential Deposition of FAPbl₃

- Pbl₂ Deposition: Spin-coat a solution of Lead Iodide (Pbl₂) in DMF onto the prepared ETL-coated substrate. Anneal the Pbl₂ film at around 70°C.
- FAI Conversion: Immerse the Pbl₂-coated substrate in a solution of Formamidinium Iodide (FAI) in isopropanol (IPA) or spin-coat the FAI solution onto the Pbl₂ layer.
- Annealing: Anneal the film at a higher temperature, typically around 150-170°C, to facilitate the conversion to the α -FAPbl₃ perovskite phase.[14]



 HTL and Electrode Deposition: Follow the same procedure as for MAPbI₃ (steps 7 and 8 in Protocol 1).

Note on Mixed-Cation Perovskites: To enhance stability and performance, researchers often fabricate mixed-cation perovskites (e.g., $MA_xFA_{1-x}PbI_3$).[15] This is typically achieved by preparing a precursor solution containing a mixture of MAI and FAI in the desired ratio and following a one-step deposition method similar to Protocol 1.[16]

Conclusion

Formamidinium iodide has emerged as a superior alternative to **methylammonium iodide** for high-performance and stable perovskite solar cells.[2][3][4] The key advantages of FAI-based perovskites include a more optimal bandgap for single-junction devices and significantly improved thermal stability.[1][5] However, challenges related to the phase instability of FAPbl₃, particularly in the presence of moisture, necessitate careful control over fabrication processes and often lead to the exploration of mixed-cation strategies to stabilize the desirable photoactive black phase.[7][17] While MAI-based perovskites were foundational in the development of this technology, the field is increasingly shifting towards FA-based and mixed-cation systems to push the boundaries of efficiency and long-term operational stability.

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